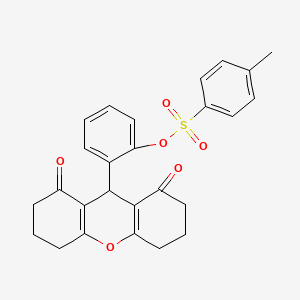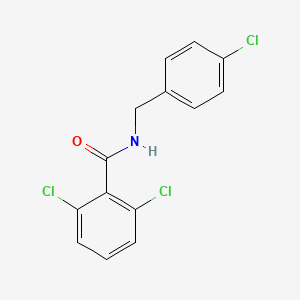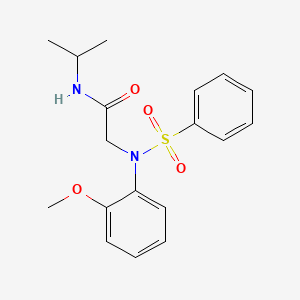![molecular formula C20H22N4O2 B4944709 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4944709.png)
4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, also known as MPV17, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of benzamides and has been found to have potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide is not fully understood. However, it has been found to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has various advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied and its properties and effects are well documented. However, one of the limitations is that its mechanism of action is not fully understood and more research is needed to fully understand its potential applications.
Orientations Futures
There are various future directions for the research on 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide. One potential direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in treating mitochondrial disorders. Further research is also needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It has anti-inflammatory, anti-cancer, and anti-tumor properties and has been studied for its potential use in treating neurodegenerative diseases and mitochondrial disorders. While its mechanism of action is not fully understood, further research is needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide involves the reaction of 4-methylbenzoyl chloride with 2-(3-pyridinyl)vinylpiperazine in the presence of a base. The resulting product is purified by recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
4-methyl-N-[1-(1-piperazinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases and mitochondrial disorders.
Propriétés
IUPAC Name |
4-methyl-N-[(E)-3-oxo-3-piperazin-1-yl-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15-4-6-17(7-5-15)19(25)23-18(13-16-3-2-8-22-14-16)20(26)24-11-9-21-10-12-24/h2-8,13-14,21H,9-12H2,1H3,(H,23,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLUKWQEEQDOBV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)
![7-amino-5-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4944658.png)

![3-(1,5-dimethyl-4-hexen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)

![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4944698.png)
![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]piperidine](/img/structure/B4944721.png)
![5-(4-bromophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4944728.png)
